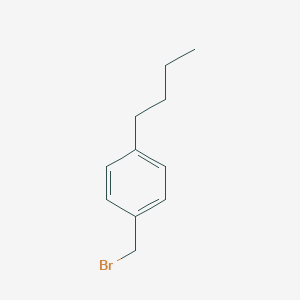
4-丁基苄基溴
描述
4-Butylbenzyl Bromide is a chemical compound used in various organic syntheses. Its properties and reactions make it an important intermediate in chemical research and industry.
Synthesis Analysis
The synthesis of compounds similar to 4-Butylbenzyl Bromide often involves starting materials like 4-bromobenzyl tert-butyldimethylsilyl ether or 4-bromobenzyl tert-butyl ether, or from 4-bromotoluene. The Br group is replaced by Li using n-butyllithium, followed by a series of reactions to yield the desired product (Nassal, 1983).
Molecular Structure Analysis
The molecular structure of related benzyl bromide compounds has been analyzed using various spectroscopic techniques like NMR and IR, revealing detailed insights into their molecular frameworks (Crich, Li, & Shirai, 2009).
Chemical Reactions and Properties
Benzyl bromide derivatives participate in various chemical reactions, such as polycondensations, and have been used as intermediates in synthesizing polymers and other complex organic molecules. Their reactivity under different conditions has been a subject of extensive study (Sato & Yokoyama, 1984).
Physical Properties Analysis
The physical properties of compounds like 4-Butylbenzyl Bromide, including melting points, boiling points, and solubility, are crucial for their application in various chemical processes. Studies often focus on how these properties are influenced by molecular structure and substituents (Bailey, Luderer, & Jordan, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other organic compounds, stability under different conditions, and the ability to participate in various types of chemical reactions, are key to understanding the utility of 4-Butylbenzyl Bromide in synthesis and industry (Moriyama, Nakamura, & Togo, 2014).
科学研究应用
气相色谱-质谱 (GC-MS) 分析: Tsunoi 等人(2020 年)的一项研究开发了一种使用 GC-MS 分析羧酸的 4-叔丁基苄基衍生化方法。他们使用 4-叔丁基苄基溴进行衍生化,获得了良好的灵敏度和重现性,并成功地将该方法应用于雨水样品的分析 (Tsunoi 等人,2020 年).
4-叔丁基苯甲醛的合成: Jones 等人(1998 年)开发了一种将 4-叔丁基甲苯氧化为 4-叔丁基苯甲醛的方法。该方法涉及在无溶剂环境中使用光解 HBr/H2O2 路线形成 4-叔丁基苄基溴 (Jones 等人,1998 年).
催化氧化研究: Van de Water 等人(2007 年)使用过氧化氢研究了 4-叔丁基甲苯部分氧化为 4-叔丁基苯甲醛,并确定 4-叔丁基苄基溴的形成是一种副产物。他们的研究提供了对反应机理和选择性的见解 (Van de Water 等人,2007 年).
离子液体: Kärnä 等人(2009 年)使用包括 4-甲氧基苄基溴在内的醚官能化烷基溴化物合成了新的铵基离子液体。他们对这些化合物进行了表征并研究了它们的热性质 (Kärnä 等人,2009 年).
CO2 的电化学还原: Mohammadzadeh 等人(2020 年)使用 4-硝基苄基溴作为催化剂,电化学还原 CO2 并电合成 4-硝基苯乙酸。他们探讨了这一过程的机理和催化活性 (Mohammadzadeh 等人,2020 年).
超声辅助有机合成: Harikumar 和 Rajendran(2014 年)报道了在超声条件下使用 4-硝基苄基溴和正丁基溴成功合成了 1-丁氧基-4-硝基苯。他们研究了这种相转移催化反应的动力学 (Harikumar 和 Rajendran,2014 年).
电化学行为和成膜: Jouikov 和 Simonet(2010 年)研究了苄基溴化物(包括 4-硝基苄基溴)在钯电极上的一电子裂解。他们的研究重点是苄基自由基在固体界面上的生成和固定 (Jouikov 和 Simonet,2010 年).
安全和危害
未来方向
属性
IUPAC Name |
1-(bromomethyl)-4-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBGVFFKGZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478625 | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylbenzyl Bromide | |
CAS RN |
10531-16-5 | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylbenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

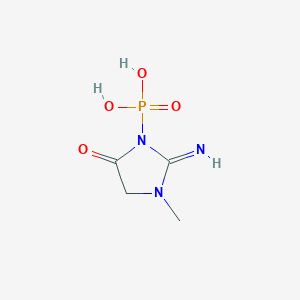
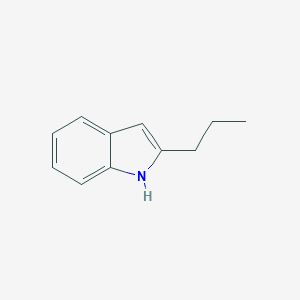
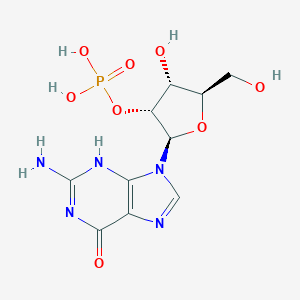
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
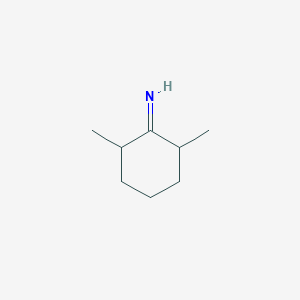
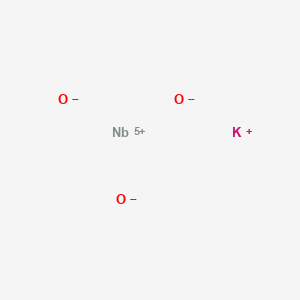
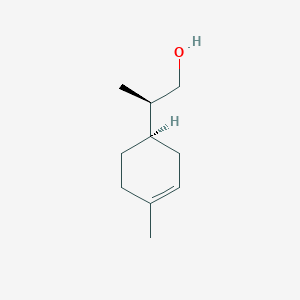
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
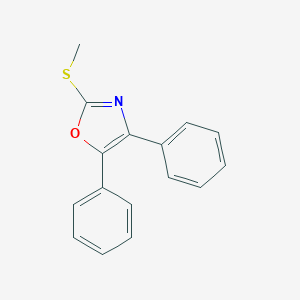
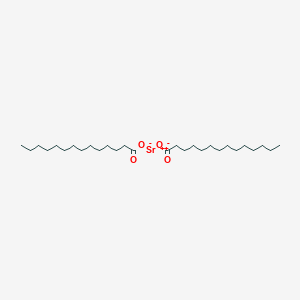
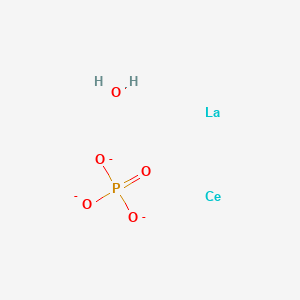
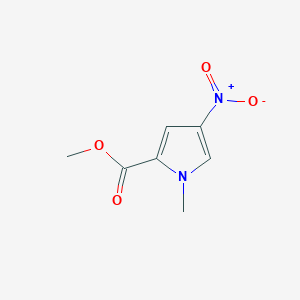
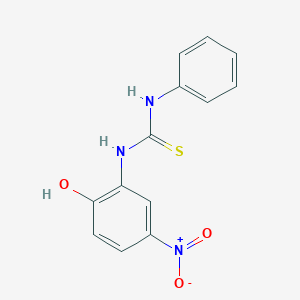
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)